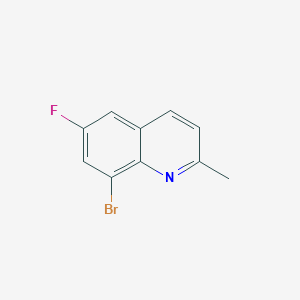

8-Bromo-6-fluoro-2-methylquinoline

描述

Significance of Halogenated Heterocyclic Scaffolds in Advanced Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to life and chemical sciences. When a halogen atom is incorporated into these scaffolds, the resulting halogenated heterocycles exhibit modified properties that are highly advantageous in chemical synthesis and drug design. Halogenation can enhance a molecule's metabolic stability, improve its membrane permeability, and introduce specific electronic effects that can fine-tune its interaction with biological targets. researchgate.netnih.gov For instance, the presence of a halogen can lead to the formation of halogen bonds, a type of non-covalent interaction that is increasingly recognized for its role in molecular recognition and self-assembly processes. rsc.org

Overview of Quinolines in Diverse Chemical Disciplines

The quinoline (B57606) scaffold, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. First isolated from coal tar in 1834, quinoline and its derivatives are found in numerous natural products with a wide array of biological activities. nih.gov This scaffold is the backbone for a variety of pharmaceuticals, including antimalarial agents like quinine (B1679958) and chloroquine, and antibacterial agents such as the fluoroquinolones. nih.govnih.gov In materials science, the conjugated nature of the quinoline ring system lends itself to applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.org

Contextual Importance of the 8-Bromo-6-fluoro-2-methylquinoline Motif

The specific compound, this compound, is a polysubstituted quinoline that combines several key structural features. The methyl group at the 2-position, the fluorine atom at the 6-position, and the bromine atom at the 8-position each contribute to the molecule's unique electronic and steric properties. While detailed research on this specific molecule is not as extensive as for some other quinoline derivatives, its structure suggests potential applications in areas where halogenated quinolines have shown promise. The presence of both bromine and fluorine allows for differential reactivity, making it a potentially versatile intermediate in the synthesis of more complex molecules. Information from patent literature suggests that derivatives of this scaffold have been investigated as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), indicating its relevance in neuroscience research.

Physicochemical Properties of this compound

The properties of this compound are derived from computational models and data available from chemical suppliers. It is important to note the existence of isomers, with the 6-Bromo-8-fluoro-2-methylquinoline being a notable example.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H7BrFN | nih.govgoogleapis.com |

| Molecular Weight | 240.07 g/mol | nih.govgoogleapis.com |

| CAS Number | 1067914-37-7 | researchgate.net |

| XLogP3 | 3.4 | googleapis.com |

| Hydrogen Bond Donor Count | 0 | googleapis.com |

| Hydrogen Bond Acceptor Count | 1 | googleapis.com |

| Rotatable Bond Count | 0 | googleapis.com |

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H7BrFN | googleapis.comCurrent time information in Pasuruan, ID. |

| Molecular Weight | 240.08 g/mol | Current time information in Pasuruan, ID. |

| CAS Number | 958650-94-7 | Current time information in Pasuruan, ID.google.com |

Synthesis of Substituted Quinolines

Research Applications

The research applications of this compound are primarily suggested by its inclusion in patent literature, pointing towards its utility as a scaffold in medicinal chemistry.

Use in Medicinal Chemistry Research

The quinoline core is a well-established pharmacophore, and its halogenated derivatives are of significant interest in drug discovery. nih.gov Halogenation can enhance the pharmacological profile of a molecule. Research has shown that halogenated quinolines can possess potent antibacterial and biofilm-eradicating activities against various pathogens. rsc.orgnih.gov

Specifically, patent literature indicates that derivatives of the this compound scaffold have been explored as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2). mGluR2 NAMs are of interest for their potential in treating central nervous system disorders, including depression and cognitive impairments. While this highlights the potential of the core structure, detailed biological data for the parent compound, this compound, is not publicly available in research publications.

Potential in Materials Science

The fluorescent properties inherent to the quinoline ring system make its derivatives attractive for applications in materials science. rsc.org The introduction of heavy atoms like bromine can influence the photophysical properties, such as promoting intersystem crossing, which could be relevant in the design of phosphorescent materials for OLEDs. The specific substitution pattern of this compound could be tuned to achieve desired electronic and photophysical characteristics for such applications, although specific studies in this area have not been reported.

Structure

3D Structure

属性

IUPAC Name |

8-bromo-6-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-2-3-7-4-8(12)5-9(11)10(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOZAOOOCGCDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 6 Fluoro 2 Methylquinoline and Analogues

Retrosynthetic Analysis of the 8-Bromo-6-fluoro-2-methylquinoline Core

A retrosynthetic analysis of this compound (I) reveals several potential disconnection points, suggesting various forward synthetic strategies. The core quinoline (B57606) structure can be disconnected to reveal precursor aniline (B41778) and carbonyl compounds, a common approach in many named quinoline syntheses.

One logical disconnection is at the C2-N1 and C4-C4a bonds, which points towards a synthesis involving a substituted aniline and a β-dicarbonyl equivalent. Specifically, for compound I, a key precursor would be a 2-amino-3-bromo-5-fluorophenyl derivative, which would then be cyclized with a three-carbon component to form the pyridine (B92270) ring of the quinoline system.

Alternatively, a disconnection of the C-Br and C-F bonds suggests a late-stage halogenation strategy on a pre-formed 2-methylquinoline (B7769805) scaffold. This approach would involve the synthesis of 2-methylquinoline followed by regioselective fluorination and bromination. The order of these halogenation steps would be crucial to ensure the desired substitution pattern.

A third approach involves the disconnection of the methyl group at the C2 position, which could be introduced via a functional group interconversion from a quinoline-2-carboxylic acid derivative. This pathway often involves a cyclization reaction to form the quinoline-4-carboxylic acid, followed by decarboxylation and subsequent functionalization at the 2-position.

Foundational Synthetic Routes to Substituted Quinolines

Several classical and modern synthetic methods are employed for the construction of the quinoline nucleus. These methods often involve the condensation of anilines with carbonyl compounds, followed by cyclization and aromatization.

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net It involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgjocpr.com The reaction proceeds through the initial hydrolysis of isatin to an α-keto-aniline, which then condenses with the carbonyl compound to form an imine. Subsequent intramolecular cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org

The versatility of the Pfitzinger reaction allows for the synthesis of a wide range of substituted quinoline-4-carboxylic acids by varying the substituents on the isatin and the carbonyl compound. researchgate.netijsr.net For the synthesis of fluorinated quinoline carboxylic acids, a fluorinated isatin derivative can be used as the starting material.

Table 1: Examples of Pfitzinger Reaction Conditions

| Reactants | Base | Solvent | Conditions | Product |

| Isatin, Ketone | Potassium Hydroxide | Ethanol (B145695) | Reflux | Quinoline-4-carboxylic acid |

| N-acyl isatin, Base | - | - | - | 2-hydroxy-quinoline-4-carboxylic acid wikipedia.org |

This table provides illustrative examples of the Pfitzinger reaction and its variants.

Quinoline-4-carboxylic acids, often synthesized via the Pfitzinger reaction, can serve as intermediates in the synthesis of other substituted quinolines. Decarboxylation of these acids provides access to quinolines that are unsubstituted at the 4-position. This strategy is particularly useful in the synthesis of fluorinated quinolines. researchgate.net

The decarboxylation can be achieved under various conditions, including thermal decarboxylation, often in the presence of a copper catalyst or by using photoredox catalysis. nih.govprinceton.edu The choice of decarboxylation method depends on the stability of the substituents on the quinoline ring. For instance, a mild and efficient method for the synthesis of quinoline-4-carboxylic acid derivatives has been reported, and subsequent decarboxylation can lead to the desired quinoline core. researchgate.net Recent advancements have also explored decarboxylative fluorination, where a carboxylic acid is directly converted to a fluoroalkane, although this is more commonly applied to aliphatic acids. nih.govnih.govconsensus.app

Regioselective Halogenation Approaches

The introduction of halogen atoms at specific positions on the quinoline ring is a critical step in the synthesis of compounds like this compound. Regioselectivity is a key challenge, and various methods have been developed to control the position of halogenation.

Electrophilic aromatic substitution is a common method for introducing bromine onto an aromatic ring. In the case of quinolines, the position of bromination is influenced by the existing substituents and the reaction conditions. The electron-donating or withdrawing nature of the groups on the ring directs the incoming electrophile. For the synthesis of 8-bromoquinolines, direct bromination of a substituted quinoline can be challenging due to the directing effects of the nitrogen atom and other substituents.

However, methods for the selective bromination of quinoline derivatives have been developed. For instance, the C5-H bromination of the quinoline ring can be achieved using various bromine sources like Br₂, CuBr₂, or N-bromosuccinimide (NBS). researchgate.net The synthesis of 8-bromo-2,6-dimethylquinoline (B1381944) has been reported, which could serve as a close analog for understanding the bromination of similar systems. researchgate.net

Incorporating fluorine into a quinoline ring can often be achieved through nucleophilic aromatic substitution (SₙAr) reactions. nih.gov This approach is particularly effective when the quinoline ring is activated by electron-withdrawing groups. The position of fluoride (B91410) introduction is typically at the most electrophilic sites, which are often the C2 and C4 positions in the quinoline ring. acs.orgquora.com

Recent studies have shown that direct C-H fluorination of quinolines can be achieved. acs.org For example, the fluorination of unsubstituted quinoline can yield a mixture of C2 and C4 fluorinated products. acs.org The selectivity can be influenced by the substituents present on the quinoline ring. acs.org Another strategy involves the use of perfluorophenyl quinoline derivatives, where a fluorine atom on the perfluorophenyl group can be substituted by a nucleophile. mdpi.com While this is a modification of a substituent rather than the quinoline core itself, it demonstrates the utility of SₙAr in fluoroquinoline chemistry.

Advanced Catalytic and Reagent-Based Syntheses of this compound Derivatives

The synthesis of functionalized quinolines, such as this compound, is a pivotal area of research due to their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.gov Advanced synthetic strategies offer efficient and selective access to these valuable compounds. These methods often employ sophisticated catalytic systems and highly reactive reagents to achieve desired chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions for Bromine Functionalization (e.g., Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, including bromoquinolines. The Suzuki-Miyaura coupling, in particular, has become a widely used method for forming carbon-carbon bonds. wikipedia.orglibretexts.org This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

The general mechanism of the Suzuki reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the organohalide. wikipedia.orglibretexts.org This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org The choice of ligands, base, and solvent can significantly influence the reaction's efficiency and scope. organic-chemistry.orgorganic-chemistry.org For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can enhance the catalytic activity for challenging substrates. wikipedia.org

In the context of this compound, the bromine atom at the C8 position serves as a handle for introducing a wide array of substituents via Suzuki coupling. This allows for the synthesis of a diverse library of 8-substituted-6-fluoro-2-methylquinoline derivatives. The reaction tolerates a broad range of functional groups on both the organoboron reagent and the quinoline core. youtube.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

| Organohalide | Organoboron Reagent | Catalyst | Base | Product | Reference |

| Aryl Halide (R¹-X) | Organoborane (R²-BY₂) | Palladium Complex | Base | Biaryl (R¹-R²) | wikipedia.org |

| Bromoalkyne | Aniline | Pd(OAc)₂ | TPPO | 2-Phenylindole | organic-chemistry.org |

| 8-Bromocaffeiene | Pyridylboronic ester | Pd-CataCXiumA-G3 | - | Coupled Product | nih.gov |

Oxidation of Alkyl Substituents to Carbaldehydes in Halogenated Quinolines

The oxidation of alkyl groups, particularly methyl groups, on the quinoline scaffold to form carbaldehydes is a crucial transformation for further molecular elaboration. These aldehydes are versatile intermediates that can be converted into a variety of functional groups.

Several methods have been developed for the oxidation of methylquinolines. researchgate.net One approach involves the use of hypervalent iodine(III) reagents, which offer a metal-free and mild option for this transformation. researchgate.net Another strategy employs an I₂/DMSO/O₂ catalytic system for the aerobic oxidation of methyl groups. This method is notable for its tolerance of various functional groups, including halogens. researchgate.net

For instance, the oxidation of 2-methylquinoline can yield quinoline-2-carbaldehyde. acs.org This transformation can be achieved under specific conditions, and the resulting aldehyde can then participate in further reactions. The presence of halogens on the quinoline ring, such as in this compound, is generally well-tolerated in these oxidation reactions.

Table 2: Oxidation of Methylquinolines to Quinoline Carbaldehydes

| Substrate | Reagent/Catalyst | Product | Yield | Reference |

| 4-Methylquinolines | Hypervalent iodine(III) reagents | Quinoline-4-carbaldehydes | Good | researchgate.net |

| 2-Methylquinoline | I₂/DMSO/O₂ | Quinoline-2-carbaldehyde | 87% | acs.org |

| 2-Methylbenzothiazole | I₂/DMSO/O₂ | Benzothiazole-2-carbaldehyde | 85% | acs.org |

Organolithium and Organomagnesium Reagent-Mediated Transformations

Organolithium and organomagnesium (Grignard) reagents are highly reactive nucleophiles and strong bases that play a significant role in the functionalization of quinolines. nih.govlibretexts.org These reagents can participate in a variety of transformations, including metal-halogen exchange and deprotonation. sciencemadness.orglibretexts.org

In the case of bromoquinolines, organolithium reagents like n-butyllithium or t-butyllithium can facilitate a bromine-lithium exchange at low temperatures, generating a lithiated quinoline species. sciencemadness.org This lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups at the original site of the bromine atom. libretexts.orglibretexts.org

Similarly, Grignard reagents can be prepared from bromoquinolines by reaction with magnesium metal. libretexts.orgacs.org These organomagnesium compounds are also excellent nucleophiles and can be used in cross-coupling reactions or additions to carbonyl compounds. libretexts.orglibretexts.org The choice between organolithium and organomagnesium reagents can sometimes influence the selectivity and outcome of the reaction. acs.org For instance, the use of mixed lithium-magnesium reagents can offer unique reactivity and selectivity in the magnesiation of quinolines. acs.org

Photocatalytic Strategies for C-H Functionalization and Difluoroalkylation

Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling novel transformations under mild conditions. In the context of quinoline chemistry, photocatalytic methods have been developed for C-H functionalization and difluoroalkylation. These reactions often utilize visible light in conjunction with a photocatalyst to generate highly reactive radical intermediates.

While specific examples for this compound are not detailed in the provided search results, the general principles of photocatalytic C-H functionalization are applicable. These methods can offer high regioselectivity and functional group tolerance, making them attractive for the late-stage modification of complex molecules.

Iridium-Catalyzed Borylation of Fluoroquinoline Systems

Iridium-catalyzed C-H borylation has become a premier method for the direct conversion of C-H bonds into valuable boronic esters. kiku.dkrsc.org These borylated intermediates are highly versatile and can be used in a wide range of subsequent transformations, most notably Suzuki-Miyaura cross-coupling reactions. acs.orgnih.gov

The borylation of quinolines is influenced by both steric and electronic factors. rsc.orgresearchgate.net For fluoroquinolines, iridium-catalyzed borylation has been shown to be an effective method for introducing a boronic ester group onto the quinoline core. acs.orgelsevierpure.com The reaction typically employs an iridium catalyst, such as [Ir(OMe)COD]₂, and a bipyridine ligand. kiku.dkacs.org The regioselectivity of the borylation can often be predicted by analyzing the ¹H NMR spectrum of the starting material, with the most deshielded and sterically accessible C-H bond being the preferred site of borylation. kiku.dkrsc.org

In the case of 6-fluoroquinolines, iridium-catalyzed borylation has been shown to selectively occur at the C7 position. acs.orgnih.gov The resulting 7-borylated-6-fluoroquinoline can then be further functionalized. This methodology provides a powerful route to access a variety of substituted fluoroquinolones, which are an important class of antibiotics. nih.govelsevierpure.comacs.org

Table 3: Iridium-Catalyzed Borylation of Fluoroquinolines

| Substrate | Catalyst System | Product | Key Feature | Reference |

| Fluoroquinolines | [Ir(OMe)COD]₂ / dtbpy | Quinoline boronic ester | Access to fluoroquinolones | acs.orgnih.gov |

| 7-halo-2-methylquinoline | Iridium catalyst | 5- and 4-borylated products | Electronic selectivity observed | kiku.dkrsc.org |

| 4-Quinolones | [Ir(OMe)(cod)]₂ / Si-SMAP | C8-borylated quinolones | Regioselective borylation | nih.gov |

Multi-Component and One-Pot Synthetic Protocols for Quinoline Ring Construction

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. acs.orgnih.gov Several classical named reactions, such as the Doebner-von Miller and Skraup syntheses, provide routes to the quinoline core. wikipedia.orgiipseries.orgsynarchive.com

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ, in the presence of an acid catalyst. wikipedia.orgsynarchive.comslideshare.net This method allows for the synthesis of substituted quinolines. iipseries.orgnih.gov

More modern approaches to quinoline synthesis via MCRs have also been developed. For example, a titanium-catalyzed three-component coupling of an aromatic amine, an alkyne, and an isonitrile can generate intermediates that cyclize to form quinolines upon treatment with acid. acs.orgnih.gov Another innovative method involves the catalyst- and additive-free three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes to produce multiply substituted quinolines. organic-chemistry.org These advanced protocols provide direct and efficient access to complex quinoline structures from readily available starting materials. acs.orgresearchgate.net

Stereochemical Considerations in the Synthesis of Chiral Quinoline Analogues

The spatial arrangement of atoms within a molecule, known as stereochemistry, is a critical aspect of organic synthesis, particularly for compounds with significant biological activity. rijournals.com In the realm of quinoline chemistry, the synthesis of specific stereoisomers (enantiomers or diastereomers) is of paramount importance as the three-dimensional structure of a quinoline analogue can profoundly influence its pharmacological and physicochemical properties. rijournals.com The development of methodologies for the stereoselective synthesis of chiral quinolines has therefore been an area of intensive research. rijournals.comrsc.org

The introduction of chirality into the quinoline framework can be achieved through various synthetic strategies, which primarily focus on the use of chiral catalysts, auxiliaries, or starting materials to control the formation of stereocenters. rijournals.com These methods aim to produce a single desired stereoisomer in high yield and purity, a process known as asymmetric synthesis. rijournals.com The control of stereochemistry is crucial in drug discovery and development, as different enantiomers of a chiral drug can exhibit different biological activities, with one enantiomer being therapeutic while the other might be inactive or even toxic.

A significant focus in the asymmetric synthesis of quinoline analogues has been on catalytic enantioselective reactions, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. thieme-connect.com These catalysts, often metal complexes with chiral ligands or chiral organocatalysts, create a chiral environment that directs the reaction pathway towards the formation of one specific stereoisomer. rijournals.comthieme-connect.com

Asymmetric Hydrogenation

One of the direct approaches to generate chiral quinoline derivatives is through the asymmetric hydrogenation of the quinoline ring. This method can lead to the formation of enantioenriched chiral tetrahydroquinolines or, more challengingly, 1,4-dihydroquinolines. acs.org The asymmetric hydrogenation of quinolines, pioneered in 2003, represents a powerful tool for creating chiral N-heterocycles. acs.org

Recent advancements have utilized iridium catalysts bearing chiral spiro ligands for the asymmetric partial hydrogenation of quinolines. For instance, the use of an Iridium-SpiroPAP catalyst has been shown to be effective for the hydrogenation of a variety of substituted quinolines, yielding chiral 1,4-dihydroquinolines with high enantioselectivity. acs.org This strategy often involves the introduction of an electron-withdrawing group, such as an ester at the 3-position of the quinoline, to facilitate the reaction. acs.org

| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 4-substituted 3-ethoxycarbonylquinolines | (R)-Ir-SpiroPAP | up to 95 | up to 99 |

| 9-substituted furo[3,4-b]quinolin-1(3H)-ones | (R)-Ir-SpiroPAP | up to 95 | up to 99 |

Cycloaddition Reactions

Asymmetric cycloaddition reactions, such as the Diels-Alder reaction, provide another powerful route to chiral quinoline derivatives. The inverse electron demand Diels-Alder (IED-DA) reaction, in particular, has been employed for the synthesis of asymmetric tetrahydroquinoline derivatives. nih.govacs.org In this approach, a chiral Lewis acid catalyst, such as a titanium(IV) complex ligated with a chiral diol, is used to promote the reaction between an electron-poor diene and an electron-rich dienophile, leading to the formation of the chiral adduct with controlled stereochemistry. nih.govacs.org

The Povarov reaction, a type of [4+2] cycloaddition, is another valuable method for constructing chiral quinoline-containing molecules from readily available starting materials. researchgate.net Chiral phosphoric acids have been successfully used as catalysts in asymmetric Povarov reactions to produce a variety of functionalized quinoline-naphthalene atropisomers with excellent yields and high enantioselectivities. researchgate.net

Synthesis of Axially and Centrally Chiral Quinolines

Beyond the creation of simple stereocenters, there is growing interest in the synthesis of more complex chiral quinoline structures, such as those possessing both axial and central chirality. rsc.org Axially chiral biaryls, including 3-arylquinolines, are an important class of compounds. rsc.org A recently developed strategy for the enantioselective synthesis of 2-alkyl-3-(N-indolyl)quinolines bearing both types of chirality involves a Minisci-type radical functionalization. rsc.org This reaction is achieved through the synergistic combination of a chiral lithium phosphate (B84403) and an iridium photocatalyst under visible light irradiation, affording the desired products in high yields and with excellent optical purity. rsc.org

| Quinoline Substrate | Indole Substrate | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 2-alkylquinoline | N-substituted indole | Ir[(ppy)2(dtbbpy)]PF6 / Chiral Phosphoric Acid | High | >20:1 | up to 99 |

Other Asymmetric Methodologies

Other notable methods for the stereoselective synthesis of chiral quinoline analogues include:

Asymmetric Hydroamination: A copper(I) hydride-catalyzed enantioselective hydroamination has been developed for the synthesis of 4-amino-1,2,3,4-tetrahydroquinolines. This method involves the 1,2-reductive dearomatization of quinolines followed by the copper-catalyzed hydroamination, providing access to diverse chiral amino-substituted tetrahydroquinolines with high enantioselectivity. nih.gov

Use of Chiral Derivatizing Reagents: In cases where direct asymmetric synthesis is challenging, the separation of a racemic mixture of quinoline derivatives can be achieved by using chiral derivatizing reagents. These reagents react with the enantiomers to form diastereomers, which can then be separated by standard chromatographic techniques like RP-HPLC. researchgate.netresearchgate.net Chiral reagents based on amino acids, such as L-proline and L-valine, have been synthesized and used for this purpose. researchgate.netresearchgate.net

The continuous development of these and other stereoselective synthetic methods is crucial for advancing the fields of medicinal chemistry and materials science, where the precise three-dimensional structure of quinoline-based molecules is often a key determinant of their function.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for advanced spectroscopic data for the chemical compound this compound (CAS Number: 1067914-37-7) has revealed a lack of publicly available experimental datasets required to fulfill the detailed article outline. While the compound is referenced in chemical supplier databases, specific empirical data from Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) analyses are not present in the accessible scientific literature or online resources.

The investigation included targeted searches for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), multi-dimensional NMR techniques, and HRMS fragmentation analysis. These searches did not yield the specific spectral interpretations, chemical shift analyses, or molecular weight and fragmentation data necessary for a thorough structural elucidation as requested.

For context, spectroscopic data is more readily available for related isomers and derivatives, such as 6-Bromo-8-fluoro-2-methylquinoline and 8-Bromo-6-fluoroquinoline. synthenta.comnih.govnih.gov However, due to the precise structural differences, the data for these related compounds cannot be substituted to describe this compound accurately.

Consequently, the generation of a scientifically accurate article with detailed sections on NMR and MS analysis for this compound is not possible at this time due to the absence of the foundational primary data.

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Bromo 6 Fluoro 2 Methylquinoline

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Specific GC-MS analysis data, including retention times and detailed mass fragmentation patterns for 8-Bromo-6-fluoro-2-methylquinoline, are not available in published literature. This analysis would typically be used to determine the compound's molecular weight and identify its fragmentation fingerprint, confirming the presence of bromine and the quinoline (B57606) core through characteristic isotopic patterns and fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Similarly, no published studies detailing the LC-MS analysis of this compound were found. Such data would provide information on the compound's retention behavior under various solvent conditions and its ionization characteristics, typically yielding a protonated molecular ion [M+H]⁺ that confirms its molecular weight. Predicted collision cross-section values for related compounds are available in some databases, but experimental data for the target molecule is absent.

Vibrational Spectroscopy (Infrared and Raman)

Experimental and theoretical vibrational spectra (Infrared and Raman) for this compound have not been published. While studies on similar molecules like 6-bromo-2-methylquinoline (B1268081) exist, providing assignments for C-H, C=C, C=N, and C-Br stretching and bending modes, this specific data cannot be extrapolated to the fluorinated and differently substituted target compound with scientific accuracy.

Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence)

Information regarding the electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound is not available. This analysis would reveal the wavelengths of maximum absorption and emission, the molar absorptivity, and the quantum yield, which are fundamental characteristics related to the compound's electronic structure and potential applications in materials science or as a fluorescent probe.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

There are no published crystal structures for this compound in open-access crystallographic databases. An X-ray crystallography study would provide definitive proof of its molecular structure, including precise bond lengths, bond angles, and details of its solid-state packing and intermolecular interactions. Without a solved crystal structure, this information remains unknown.

Computational and Theoretical Investigations of this compound

Despite a comprehensive search of available scientific literature, no specific computational or theoretical studies detailing the quantum chemical calculations, molecular orbital theory, or other theoretical investigations for the compound "this compound" have been found.

The requested detailed analysis, including Density Functional Theory (DFT) calculations for electronic structure and geometry optimization, Time-Dependent Density Functional Theory (TD-DFT) for excited state properties, the use of solvation models, Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO), and Natural Bond Orbital (NBO) analysis, has not been published for this specific molecule.

While computational studies are common for various quinoline derivatives, the specific substitutions of bromine, fluorine, and a methyl group at the 8, 6, and 2 positions respectively, have not been the subject of dedicated theoretical investigation in the available public research. Therefore, it is not possible to provide the specific data tables and detailed research findings as requested in the outline.

General methodologies for the computational analysis of similar molecules are well-established in the field of computational chemistry. However, applying these general principles to generate specific data for "this compound" without published research would be speculative and would not adhere to the requirement for scientifically accurate and sourced information.

Further research and dedicated computational studies would be required to generate the data requested for the detailed sections and subsections of the article.

Computational and Theoretical Investigations of 8 Bromo 6 Fluoro 2 Methylquinoline

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In such a map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) denote electron-poor areas prone to nucleophilic attack.

For 8-Bromo-6-fluoro-2-methylquinoline, an MEP analysis would be expected to reveal a negative potential around the nitrogen atom of the quinoline (B57606) ring, indicative of its Lewis basicity. The electron-withdrawing effects of the bromine and fluorine atoms would likely create regions of positive potential on the molecule. However, specific computational studies detailing the MEP surface analysis for this compound have not been found in the reviewed scientific literature. Therefore, no specific data on its electrostatic potential values or detailed surface maps can be presented.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear Optical (NLO) properties of a molecule describe its behavior in the presence of a strong electromagnetic field, such as that from a laser. Computational methods, often employing Density Functional Theory (DFT), are used to predict these properties by calculating parameters like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters are crucial for identifying materials that could be used in applications such as frequency conversion and optical switching.

A computational investigation into the NLO properties of this compound would involve calculating these tensors to determine its potential as an NLO material. The presence of electron-donating (methyl) and electron-withdrawing (bromo, fluoro) groups on the quinoline scaffold suggests that it might possess interesting NLO characteristics. Despite this potential, a search of scientific databases and literature yields no published studies that have calculated the NLO properties for this specific compound. As a result, no data tables containing values for its polarizability or hyperpolarizability are available.

Conformational Analysis and Energetic Profiles

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. By rotating single bonds and calculating the potential energy at each step, a potential energy surface can be mapped. This helps to identify the most stable (lowest energy) conformation and the energy barriers between different conformers.

For this compound, the primary focus of a conformational analysis would be the rotation of the methyl group at the 2-position. While the quinoline ring system itself is largely planar, the orientation of the methyl group's hydrogen atoms can vary. A detailed energetic profile would provide insight into the rotational barrier of this group. At present, no specific conformational analysis or energetic profiling studies for this compound have been reported in the scientific literature.

Mechanistic Studies of Reactions Involving 8 Bromo 6 Fluoro 2 Methylquinoline and Its Precursors/derivatives

Elucidation of Reaction Pathways and Intermediates

The synthesis and functionalization of quinolines can proceed through various reaction pathways, often dictated by the chosen reagents and catalysts. For instance, in the context of C-H bond functionalization of 8-methylquinolines, a plausible mechanism involves the activation of the C(sp³)–H bond, which is generally more challenging due to its inertness.

In rhodium-catalyzed reactions, the pathway for the functionalization of 8-methylquinolines is believed to commence with the coordination of the quinoline (B57606) nitrogen to the rhodium center. This is followed by the activation of the C-H bond at either the 2- or 4-position of the quinoline ring, leading to the formation of square-planar rhodium(I)-(quinolinyl) derivatives as key intermediates. acs.org The reaction of 8-methylquinoline (B175542) with a rhodium complex can result in a mixture of the 2-quinolinyl and 4-quinolinyl rhodium derivatives. acs.org

In metal-free approaches, the functionalization of 2-methylquinolines can proceed through a different pathway. For example, the reaction of 2-methylquinolines with 2-styrylanilines is suggested to involve the oxidation of the C(sp³)–H bond of the methyl group to form a quinoline-2-carbaldehyde intermediate. acs.org This aldehyde then participates in subsequent condensation and cyclization steps to yield the final functionalized quinoline product. The involvement of radical species in this pathway has also been proposed. acs.org

A general plausible reaction pathway for the synthesis of certain quinoline derivatives, such as spiroquinolines, involves an initial Knoevenagel condensation, followed by a Michael-type addition to form a key intermediate, which then undergoes cyclization. nih.gov

Investigation of Transition States in Quinoline Formation and Functionalization

The regioselectivity observed in the functionalization of quinolines is intricately linked to the stability of the transition states leading to different products. In the rhodium-promoted C-H activation of quinoline and its derivatives, the formation of organometallic compounds through the direct rupture of a C-H bond has been confirmed by X-ray crystallography of the resulting rhodium complexes. acs.org These studies provide a structural snapshot that is closely related to the transition state geometry.

For instance, the reaction of a rhodium complex with 8-methylquinoline competitively activates the C-H bonds at the 2 and 4 positions, suggesting that the transition states for these two pathways are close in energy. acs.org The resulting rhodium(I)-(quinolinyl) complexes are square-planar, and their structures offer insights into the geometry of the preceding transition states. acs.org

Role of Catalysts and Reaction Conditions on Regioselectivity and Efficiency

For example, a methyl group at the 2, 6, or 7-position of a mono-substituted quinoline directs the C-H bond activation to the 4-position. acs.org Conversely, methyl groups at the 3, 4, or 5-positions favor the formation of 2-quinolinyl derivatives. acs.org In the case of 8-methylquinoline, a mixture of 2- and 4-functionalized products is often observed, highlighting the subtle balance of electronic and steric effects. acs.org

In metal-free reactions, the use of promoters can be crucial. For the functionalization of 2-methylquinolines with 2-styrylanilines, the addition of acetic acid as a promoter was found to activate the methyl group and facilitate the reaction. acs.org Furthermore, some multicomponent reactions for the synthesis of spiroquinolines can proceed efficiently in aqueous ethanol (B145695) under catalyst-free conditions, showcasing the influence of the reaction medium on efficiency and environmental impact. nih.gov

Table 1: Effect of Methyl Substituent Position on the Regioselectivity of Rhodium-Catalyzed C-H Activation of Quinolines

| Position of Methyl Group | Predominant Position of C-H Activation |

| 2 | 4 |

| 3 | 2 |

| 4 | 2 |

| 5 | 2 |

| 6 | 4 |

| 7 | 4 |

| 8 | Mixture of 2 and 4 |

Data sourced from studies on rhodium-promoted C-H bond activation of methylquinolines. acs.org

Radical-Mediated Processes in Bromination and Functionalization

Radical intermediates have been implicated in the functionalization of quinoline derivatives. In the metal-free reaction between 2-methylquinolines and 2-styrylanilines, the reaction was significantly inhibited by the presence of radical scavengers like TEMPO and 1,1-diphenylethylene. acs.org This observation strongly suggests that the reaction mechanism involves radical species. acs.org

The proposed mechanism involves the formation of radical intermediates during the C(sp³)–H activation of the methyl group on the quinoline ring. acs.org While direct evidence for radical-mediated bromination of 8-Bromo-6-fluoro-2-methylquinoline is not detailed in the provided context, radical processes are a known pathway for the halogenation of aromatic and heterocyclic compounds.

Carbene Insertion Reaction Mechanisms

Carbene insertion reactions offer a powerful method for the C-H functionalization of quinolines. The C-H alkylation of 8-methylquinolines with α-diazocarbonyl compounds under rhodium catalysis is a prime example of such a process. researchgate.net This reaction is believed to proceed through the formation of a rhodium-carbene intermediate.

The proposed mechanism involves the reaction of the rhodium catalyst with the α-diazocarbonyl compound to generate the active rhodium-carbene species. This electrophilic carbene then undergoes insertion into the C(sp³)–H bond of the 8-methyl group of the quinoline. researchgate.net This is followed by alkene insertion into the Rh-C bond and subsequent protonation to release the alkylated quinoline product and regenerate the rhodium(III) catalyst. researchgate.net

Derivatization and Functionalization Strategies for Advanced Chemical Applications

Strategic Diversification via Halogen Atom Reactivity (Bromine and Fluorine)

The differential reactivity of the bromine and fluorine substituents on the 8-bromo-6-fluoro-2-methylquinoline scaffold provides a versatile handle for strategic diversification. The C8-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups at the C8 position. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the bromoquinoline with an appropriate boronic acid or boronate ester researchgate.netnih.govyonedalabs.com. The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and functional group tolerance rsc.org. For instance, electron-rich, sterically hindered phosphine ligands have proven effective for challenging couplings rsc.org. While the reactivity of specific bromo-fluoro-quinolines can be influenced by the electronic effects of the substituents, the general applicability of the Suzuki-Miyaura coupling to haloquinolines is well-established researchgate.net.

The Buchwald-Hartwig amination provides a direct route to arylamines by coupling the C8-Br bond with a primary or secondary amine in the presence of a palladium catalyst wikipedia.orgorganic-chemistry.orgscienceopen.com. This reaction is of significant importance in medicinal chemistry for the synthesis of compounds with potential biological activity. Several generations of catalyst systems have been developed to expand the scope of this reaction to a wide variety of amines and aryl halides, under increasingly mild conditions wikipedia.org.

Conversely, the C6-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions compared to the C-Br bond rsc.org. However, the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups wikipedia.orgnih.gov. The reactivity of the C6-F bond towards nucleophilic attack can also be enhanced through photonucleophilic aromatic substitution or by using organic photoredox catalysis, enabling the introduction of various nucleophiles such as azoles, amines, and carboxylic acids under mild conditions acs.orgnih.gov. The differential reactivity of the bromine and fluorine atoms allows for a sequential and regioselective functionalization of the quinoline (B57606) core.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position

| Reaction Name | Coupling Partner | Introduced Moiety | Key Reagents |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Aryl, Heteroaryl, Alkyl, Alkenyl | Palladium Catalyst, Phosphine Ligand, Base |

| Buchwald-Hartwig Amination | Primary or Secondary Amine (e.g., R¹R²NH) | Amino Group (-NR¹R²) | Palladium Catalyst, Phosphine Ligand, Base |

Synthesis of Complex Heterocyclic Systems Incorporating the Quinoline Moiety (e.g., Benzoimidazolylquinolines)

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. Such structures are of interest due to their potential applications in medicinal chemistry and materials science. For example, the synthesis of benzoimidazolylquinolines and related polyheterocycles can be envisioned through multi-step reaction sequences that leverage the reactivity of the halogen substituents and other positions on the quinoline ring.

One potential strategy involves an initial nucleophilic substitution or cross-coupling reaction to introduce a suitably functionalized substituent, which can then undergo an intramolecular cyclization to form the new heterocyclic ring. For instance, a Buchwald-Hartwig amination at the C8-position with a 2-aminoaniline derivative could be followed by an intramolecular cyclization to construct a benzo[d]imidazo[1,2-a]quinoline system.

While direct examples starting from this compound are not prevalent in the literature, general methodologies for the synthesis of similar fused systems provide a roadmap. For example, the synthesis of benzo[g]quinoxaline-5,10-diones has been achieved from 2,3-dichloro-1,4-naphthoquinone and an ortho-phenylenediamine derivative mdpi.com. Similarly, imidazo[1,5-a]quinoline derivatives have been designed and synthesized as potent ligands for central benzodiazepine receptors cardiff.ac.ukunifi.it. These synthetic approaches often involve the construction of the quinoline core as a final step or the modification of a pre-existing quinoline. However, the derivatization of a functionalized quinoline like this compound offers a convergent approach to these complex structures.

Table 2: General Strategies for the Synthesis of Fused Heterocyclic Systems from Substituted Quinolines

| Target Heterocycle | Potential Synthetic Strategy | Key Transformation |

| Benzoimidazolylquinoline | Sequential C-N bond formation and intramolecular cyclization | Buchwald-Hartwig amination followed by cyclodehydration |

| Benzo[g]quinoxaline | Condensation of a diamine with a quinoline-dione precursor | Nucleophilic addition-elimination |

| Imidazo[1,5-a]quinoline | Intramolecular cyclization of a functionalized quinoline | Formation of a five-membered imidazole ring |

Introduction of Oxygen-Containing Rings (e.g., Oxetane) to the Quinoline Scaffold

The incorporation of small, strained oxygen-containing rings, such as oxetane, onto a molecular scaffold is a contemporary strategy in medicinal chemistry to modulate physicochemical properties. The introduction of an oxetane moiety can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.

For this compound, an oxetane ring could be introduced at various positions, for example, by functionalizing the C2-methyl group or by replacing one of the halogen atoms via a cross-coupling reaction with an oxetane-containing building block. The C2-methyl group could potentially be functionalized through an initial deprotonation followed by reaction with an oxetane-containing electrophile.

The benefits of incorporating an oxetane ring are summarized in the following table:

Table 3: Potential Physicochemical Property Modulation by Oxetane Incorporation

| Property | Potential Effect of Oxetane Introduction | Rationale |

| Aqueous Solubility | Increase | Introduction of a polar, hydrogen bond accepting group |

| Metabolic Stability | Increase | Blocking of potential sites of metabolism |

| Lipophilicity (logP/logD) | Decrease | Replacement of a lipophilic group with a more polar moiety |

| Basicity of Proximal Amines | Decrease | Inductive electron-withdrawing effect of the oxetane oxygen |

Exploiting Quinoline Derivatives as Ligands in Coordination Chemistry

Quinoline and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals ias.ac.inresearchgate.netnih.gov. The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can coordinate to a metal center. The substituents on the quinoline scaffold can significantly influence the electronic and steric properties of the resulting metal complexes, thereby tuning their reactivity, solubility, and catalytic activity researchgate.net.

Derivatives of this compound can be designed to act as mono- or bidentate ligands. For example, functionalization at the C8-position could introduce a second coordinating atom, leading to a bidentate ligand that can form a stable chelate complex with a metal ion. The steric bulk of the C2-methyl group and the electronic effects of the fluorine atom at C6 would also play a role in the coordination properties of these ligands.

Quinoline-based ligands have been employed in a wide range of applications, including catalysis, sensing, and the development of bioactive metal complexes. For instance, quinoline-based Schiff base metal complexes have been investigated for their versatile applications in biological and analytical fields nih.gov. Furthermore, quinoline-based ligands have been used to support palladium(II) catalysts for C-H chlorination reactions researchgate.net. The synthesis of quinoline-based Pt-Sb complexes has also been reported, where the quinoline moiety acts as a side-arm ligand acs.org. The diverse reactivity of this compound allows for the synthesis of a wide array of tailored ligands for specific applications in coordination chemistry.

Table 4: Potential Coordination Modes of this compound Derivatives

| Ligand Type | Description | Potential Coordinating Atoms | Example Application |

| Monodentate | Coordination through the quinoline nitrogen | N | Homogeneous catalysis |

| Bidentate (N,X) | Chelation involving the quinoline nitrogen and a second donor atom (X) introduced via functionalization | N, O; N, N; N, S | Sensing, Bioinorganic chemistry |

Regioselective Introduction of Additional Functional Groups

The regioselective introduction of additional functional groups onto the this compound scaffold is essential for fine-tuning its properties and for creating diverse molecular architectures. Beyond the reactivity of the halogen atoms, other positions on the quinoline ring can be selectively functionalized through methods such as C-H activation and directed ortho-metalation.

C-H activation is a powerful tool for the direct functionalization of otherwise unreactive C-H bonds researchgate.net. For this compound, the C2-methyl group is a potential site for C(sp³)-H activation, allowing for the introduction of various functional groups nih.govacs.orgmdpi.com. Transition metal-catalyzed reactions, for example with ruthenium or cobalt complexes, can facilitate the alkylation of the methyl group with alcohols mdpi.com. The quinoline nitrogen can act as a directing group to facilitate C-H activation at specific positions on the aromatic ring, although the existing substitution pattern will influence the regioselectivity.

Directed ortho-metalation , often achieved through lithiation , is another strategy for regioselective functionalization nih.govresearchgate.net. The use of strong lithium bases, such as n-butyllithium or lithium diisopropylamide (LDA), can lead to deprotonation at specific positions, which can then be trapped with an electrophile. The regioselectivity of lithiation can be controlled by the choice of base, reaction temperature, and the presence of directing groups acs.orgresearchgate.netwhiterose.ac.uk. For instance, deprotonation of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines occurs efficiently at the C2-position nih.gov. While the specific regioselectivity for this compound would need to be determined experimentally, these methods offer a powerful approach for the controlled introduction of new functionalities.

Table 5: Strategies for Regioselective Functionalization

| Method | Target Position | Reagents | Introduced Functional Groups |

| C(sp³)-H Activation | C2-methyl | Transition metal catalyst (e.g., Ru, Co), coupling partner | Alkyl, Aryl |

| Directed ortho-Metalation (Lithiation) | Aromatic C-H | Strong lithium base (e.g., n-BuLi, LDA), electrophile | Silyl, Carbonyl, Halogen, etc. |

| Br/Mg or Br/Li Exchange | C8-position | Organomagnesium or organolithium reagent, electrophile | Various electrophilic moieties |

Applications in Advanced Chemical Research and Materials Science

Development of Materials for Optoelectronic Devices

The inherent electronic properties of the quinoline (B57606) ring system make it an attractive candidate for incorporation into materials for optoelectronic devices. The presence of both electron-donating and electron-withdrawing substituents, as seen in 8-Bromo-6-fluoro-2-methylquinoline, allows for the fine-tuning of the electronic and photophysical properties of resulting materials.

Organic Light-Emitting Diodes (OLEDs)

While direct research featuring this compound in OLED devices is not extensively documented in publicly available literature, the broader class of quinoline derivatives is widely employed in this field. Halogenated quinolines, in particular, are valuable precursors for creating the light-emitting layers and charge-transporting materials that are critical to OLED performance. The bromine and fluorine substituents on the this compound backbone can be strategically utilized in cross-coupling reactions to synthesize more complex, conjugated molecules with desirable electroluminescent properties. The fluorine atom can enhance the thermal stability and electron-transporting capabilities of the final material, both of which are crucial for the longevity and efficiency of OLEDs.

Organic Photovoltaic Cells

Similar to its potential in OLEDs, the application of this compound in organic photovoltaic (OPV) cells is inferred from the established use of quinoline derivatives in this technology. The ability to create donor-acceptor architectures through modification of the quinoline core is a key strategy in designing efficient OPV materials. The bromo and fluoro substituents on this compound offer synthetic handles to attach other functional groups, thereby tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge separation and transport within a photovoltaic device.

Synthesis of Fluorescent Dyes and Probes for Chemical Research

Utilization as Versatile Chemical Building Blocks in Organic Synthesis

The most well-documented application of this compound is its role as a versatile intermediate in organic synthesis. The presence of multiple, distinct reactive sites on the molecule makes it a valuable starting material for the construction of more complex and functionally rich compounds.

A notable example of its utility is in the synthesis of PIM kinase inhibitors, which are of interest in cancer therapy. In a patented synthetic route, this compound is used as a key reactant. scispace.com This highlights the compound's importance in medicinal chemistry for accessing complex molecular scaffolds with potential biological activity.

The synthesis and characterization of this compound itself have been described in the chemical literature. One report details its preparation, yielding an off-white solid, and provides its proton nuclear magnetic resonance (¹H NMR) spectral data for confirmation of its structure.

| ¹H NMR Data for this compound (in CDCl₃) | |

| Chemical Shift (δ) in ppm | Multiplicity and Coupling Constant (J) in Hz |

| 7.84 | d, J = 8.43 Hz |

| 7.72 | dd, J = 2.78 Hz |

| 7.25 | dd |

| 7.22 | d |

| Data sourced from "Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents". |

The bromine atom at the 8-position is particularly useful as it can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkynyl groups, thereby enabling the synthesis of a diverse library of quinoline derivatives.

Role in Catalytic Systems and Reagent Design

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a potential ligand for metal coordination. While specific research on the catalytic applications of this particular compound is sparse, quinoline-based ligands are known to form stable complexes with various transition metals, which can then act as catalysts in a range of organic transformations. The electronic properties of the quinoline ring, influenced by the bromo and fluoro substituents, could modulate the catalytic activity of such metal complexes. This opens up possibilities for its use in the design of new catalysts for reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Application in Chemosensor Development

The development of chemosensors for the selective detection of ions and small molecules is a critical area of research. The quinoline scaffold is often employed in the design of fluorescent and colorimetric chemosensors. The strategic placement of functional groups on the quinoline ring allows for specific interactions with target analytes, leading to a measurable change in the sensor's optical or electronic properties. Although direct applications of this compound in chemosensor development have not been widely reported, its structure provides a promising starting point. The bromo group can be functionalized to introduce a specific binding site for an analyte of interest, while the inherent fluorescence of the quinoline core could serve as the signaling unit.

Future Research Directions and Perspectives on 8 Bromo 6 Fluoro 2 Methylquinoline

Development of Sustainable and Green Synthetic Routes

The known synthesis of 8-bromo-6-fluoro-2-methylquinoline has been reported in the context of creating derivatives for biochemical testing. A documented method involves the cyclization of anilines with acrolein diethyl acetal, which can produce quinolines with various substitutions on the phenyl ring in moderate to high yields without the use of harsh oxidants or extended reaction times. scispace.com However, a thorough evaluation of the greenness of this and other potential synthetic routes is a critical future endeavor.

Future research should focus on developing synthetic pathways that adhere to the principles of green chemistry, such as high atom economy, use of renewable feedstocks, and avoidance of hazardous reagents and solvents. bldpharm.com Strategies like one-pot multicomponent reactions, which can construct complex molecules like quinolines in a single step from simple precursors, are highly desirable. sigmaaldrich.com For instance, the Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be made more sustainable by using eco-friendly catalysts and solvents. ambeed.com

The exploration of catalytic systems is paramount. While traditional methods often rely on strong acids or high temperatures, modern approaches utilize a range of catalysts to improve efficiency and reduce environmental impact. sigmaaldrich.com These include:

Nanocatalysts: Offering high surface area and reusability, nanocatalysts have shown great promise in quinoline synthesis. chem-space.com

Biocatalysts: Enzymes could offer highly selective and environmentally benign routes to quinoline derivatives.

Photocatalysis: Light-induced reactions can often proceed under mild conditions, reducing energy consumption. sigmaaldrich.com

A comparative analysis of different synthetic methods for this compound, evaluating them based on green metrics like E-factor and atom economy, would be a valuable contribution to the field. bldpharm.com

Table 1: Comparison of Potential Green Synthesis Strategies for Quinolines

| Strategy | Catalyst Examples | Solvent Examples | Advantages |

| Multicomponent Reactions | p-Toluenesulfonic acid, Ceric ammonium (B1175870) nitrate | Ethanol (B145695), Water, Deep eutectic solvents | High atom economy, reduced waste, operational simplicity |

| Microwave-Assisted Synthesis | Ammonium acetate | Water, Glycol | Rapid reaction times, improved yields |

| Nanocatalysis | Nano Copper Nickel Iron(II) oxide, TiO2-NPs | Solvent-free, Water | High efficiency, catalyst reusability |

Exploration of Novel Reactivity and Functionalization Pathways

The reactivity of this compound is dictated by its distinct functional groups: the quinoline core, the bromine atom at the 8-position, the fluorine atom at the 6-position, and the methyl group at the 2-position. Each of these sites offers opportunities for novel functionalization.

The bromine atom is a particularly versatile handle for introducing molecular diversity. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. google.com These reactions would allow for the introduction of a wide range of aryl, vinyl, and alkynyl groups at the 8-position, creating a library of novel derivatives.

The 2-methyl group is also a site for potential functionalization. The C(sp³)–H bonds of the methyl group can be activated, enabling the synthesis of a variety of derivatives. scispace.com For instance, condensation reactions with aldehydes or other electrophiles can lead to the formation of new carbon-carbon bonds.

The fluorine atom, while generally less reactive towards substitution, significantly influences the electronic properties of the quinoline ring, impacting its reactivity and biological activity. Future research could explore nucleophilic aromatic substitution reactions under specific conditions to replace the fluorine atom.

A key area for future investigation is the regioselectivity of these reactions. The interplay of the existing substituents will direct the outcome of further functionalization, and understanding these directing effects is crucial for the rational design of new molecules.

Advancements in Spectroscopic and Computational Characterization Techniques

While basic characterization of this compound has been performed, with reported 1H NMR data, a more comprehensive spectroscopic and computational analysis is warranted. scispace.com

Spectroscopic Characterization: Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would provide an unambiguous assignment of all proton and carbon signals, confirming the molecular structure. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Infrared (IR) spectroscopy would provide information about the vibrational modes of the functional groups.

Computational Characterization: Density Functional Theory (DFT) calculations have become a powerful tool for understanding the structural and electronic properties of molecules. For this compound, DFT studies could provide insights into:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

Spectroscopic Prediction: Simulating NMR and IR spectra to aid in the interpretation of experimental data.

Molecular Electrostatic Potential (MEP): Mapping the electron density to identify regions susceptible to electrophilic and nucleophilic attack.

These advanced characterization techniques will provide a deeper understanding of the molecule's properties and guide the development of new applications.

Table 2: Key Spectroscopic and Computational Data for Characterization

| Technique | Information Obtained |

| 1H NMR | Chemical environment of hydrogen atoms. A known spectrum shows a doublet at 7.84 ppm (H-4), a double doublet at 7.72 ppm (H-7), and a double doublet at 7.25 ppm (H-5). scispace.com |

| 13C NMR | Chemical environment of carbon atoms. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. |

| Infrared (IR) Spectroscopy | Vibrational modes of functional groups (C-Br, C-F, C=N, C-H). |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), predicted spectra, and reactivity indices. |

Integration into Emerging Materials Science and Chemical Technologies

The unique combination of a quinoline core with bromo and fluoro substituents makes this compound a promising candidate for various applications in materials science and chemical technologies.

Materials Science: Quinoline derivatives are known to be useful in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The fluorescence properties of the quinoline ring system, which can be tuned by substitution, are key to these applications. The presence of heavy atoms like bromine can also promote intersystem crossing, potentially leading to applications in phosphorescent OLEDs (PhOLEDs). Future research should involve the synthesis of derivatives of this compound and the characterization of their photophysical properties, such as absorption and emission spectra, quantum yields, and lifetimes, to assess their suitability for these applications.

Chemical Technologies: A significant future direction for this compound is its use as a building block in medicinal chemistry. Indeed, this compound has been used as an intermediate in the synthesis of triazolopyridine compounds that act as PIM kinase inhibitors, which are being investigated for the treatment of cancer. The bromo and fluoro groups can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its metabolic stability and binding affinity to a biological target. The development of new synthetic methodologies to functionalize this scaffold will enable the creation of diverse libraries of compounds for screening against various therapeutic targets.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 8-Bromo-6-fluoro-2-methylquinoline, and what factors influence yield optimization?

- Methodological Answer : Microwave-assisted synthesis using KF·2H₂O under controlled temperatures (80–100°C) is a high-yield approach for halogenated quinolines, leveraging rapid reaction kinetics and reduced side products . Condensation reactions with bromo-alkanes, such as 1-phthalimido-bromo-alkane, can introduce methyl groups at the 2-position, though steric hindrance from bromine and fluorine substituents may require extended reaction times or catalytic additives (e.g., Pd/C) for optimal yields .

Q. What purification techniques are recommended for achieving >95% purity in this compound?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient elution) effectively separates brominated byproducts. Recrystallization from ethanol or acetonitrile improves purity by leveraging differential solubility of halogenated derivatives. Purity validation via HPLC (C18 column, UV detection at 254 nm) is critical, as residual solvents or positional isomers may persist .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact and inhalation. Store under inert gas (argon or nitrogen) in amber glass vials at –20°C to mitigate photodegradation and hydrolysis. Waste must be segregated into halogenated organic containers for licensed disposal .

Advanced Research Questions

Q. How can this compound be functionalized to develop fluorescent probes for metal ion detection?

- Methodological Answer : Introduce amide or aminoalkyl groups at the 8-position via nucleophilic substitution (e.g., reacting with hydrazine hydrate or phthalimidoalkyl amines) to create chelating sites for metals like zinc. Fluorophore efficiency is enhanced by modifying the 6-fluoro and 2-methyl groups to tune electronic transitions, as demonstrated in 8-amidoquinoline derivatives . Photophysical characterization (e.g., fluorescence quantum yield measurements) should validate probe sensitivity .

Q. What strategies resolve contradictory NMR data in halogenated quinoline derivatives (e.g., unexpected shifts or splitting patterns)?

- Methodological Answer : Use heteronuclear NMR (¹H-¹³C HSQC, ¹⁹F NMR) to differentiate overlapping signals caused by bromine/fluorine electronegativity. X-ray crystallography provides definitive structural confirmation, particularly for regioselectivity challenges in dihalogenated analogs . Comparative analysis with structurally characterized compounds (e.g., 6-bromo-4-chloroquinoline) can clarify ambiguous assignments .

Q. How do bromine and fluorine substituents influence the electronic properties and reactivity of this compound?

- Methodological Answer : Fluorine at the 6-position increases electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Bromine at the 8-position enhances leaving-group potential for nucleophilic substitutions but may sterically hinder reactions at adjacent positions. DFT calculations (B3LYP/6-31G*) model charge distribution and predict sites for electrophilic attack .

Key Notes

- Avoid commercial suppliers listed in and ; prioritize peer-reviewed synthesis protocols .

- Contradictions in spectral data often arise from isomerization or solvent effects; replicate analyses under standardized conditions .

- For advanced applications, combine synthetic chemistry with computational modeling to predict reactivity and optimize probe design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。